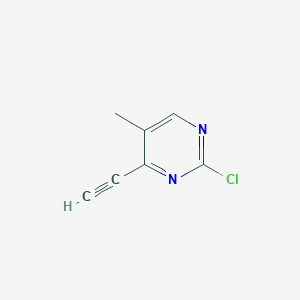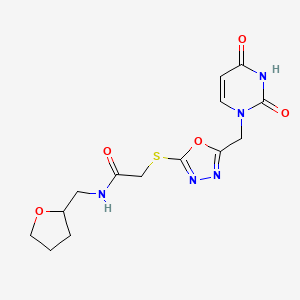![molecular formula C12H9N3O2S B2948320 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 216507-85-6](/img/structure/B2948320.png)
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a novel compound that belongs to the 1,2,4-thiadiazine 1,1-dioxides family . This family of compounds is known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Synthesis Analysis
The synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . The reaction intermediates, substituted amidines, were isolated and successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis
The molecular structure of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is complex, with a sulfur atom adjacent to at least one ring nitrogen atom . The structure also includes a phenyl group attached to the pyridothiadiazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide include condensation and cyclization . The density on the carbon atoms of the pyridine ring at positions a and c increases their vulnerability to nucleophilic attack .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include the compound , have been reported to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.
Antiviral Activity
These compounds also exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.
Antihypertensive Effects
1,2,4-Benzothiadiazine 1,1-dioxides are well known for their cardiovascular and hypertensive effects . They could potentially be used in the management of hypertension and other cardiovascular conditions.
Antidiabetic Activity
These compounds have been found to inhibit insulin release . This suggests that they could be used in the treatment of diabetes.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown anticancer activity . They have been found to inhibit the growth of some renal and non-small cell lung cancer cell lines .
ATP-sensitive Potassium Channel Openers
These compounds act as ATP-sensitive potassium channel openers . This activity could have potential therapeutic applications in various diseases.
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to act as AMPA receptor modulators . This suggests potential applications in neurological disorders.
Inhibitors of Various Enzymes
Compounds of this group are the inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . This broad-spectrum enzyme inhibition suggests potential applications in various therapeutic areas.
Direcciones Futuras
The future directions for research on 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide could include further exploration of its biological activities, such as its potential antitubercular and anticancer activities . Additionally, further studies could investigate its mechanism of action and potential applications in medicine .
Mecanismo De Acción
Target of Action
The primary targets of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells .
Mode of Action
This compound acts as a KATP channel opener . By opening these channels, it causes a hyperpolarization of the cell membrane, which inhibits the release of insulin . This action is particularly significant in the context of conditions like diabetes, where regulation of insulin release is critical.
Biochemical Pathways
The opening of KATP channels leads to the hyperpolarization of the cell membrane, which in turn inhibits the release of insulin . This can affect the insulin signaling pathway and glucose metabolism, leading to changes in blood glucose levels.
Pharmacokinetics
The predicted boiling point is 488.4±37.0 °C, and the predicted density is 1.48±0.1 g/cm3 .
Result of Action
The primary result of the action of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is the inhibition of insulin release . This can lead to an increase in blood glucose levels, which may be beneficial in certain conditions where hypoglycemia is a concern.
Propiedades
IUPAC Name |
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17)10-7-4-8-13-12(10)14-11(15-18)9-5-2-1-3-6-9/h1-8H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQNVSVRPNWIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2948243.png)


![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2948249.png)
![2,3,4-trifluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2948250.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)

![3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948258.png)
